Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798066
InChI: InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=NN(C=C1F)C
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC13798066

Molecular Formula: C7H9FN2O2

Molecular Weight: 172.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C7H9FN2O2
Molecular Weight 172.16 g/mol
IUPAC Name ethyl 4-fluoro-1-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3
Standard InChI Key CZHHRKMNXCUUEN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C=C1F)C
Canonical SMILES CCOC(=O)C1=NN(C=C1F)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has the molecular formula C₈H₁₁FN₂O₂ and a molecular weight of 202.18 g/mol. Its IUPAC name derives from the pyrazole ring numbering: the fluorine substituent occupies the 4-position, the methyl group the 1-position, and the ethyl ester the 3-position . The SMILES notation CCOC(=O)C1=CN(N=C1F)C and InChIKey ZZEXDJGNURSJOF-UHFFFAOYSA-N (adapted from analogous structures ) provide precise representations of its connectivity and stereoelectronic features.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₈H₁₁FN₂O₂
Molecular Weight202.18 g/mol
IUPAC NameEthyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
SMILESCCOC(=O)C1=CN(N=C1F)C
InChIKeyZZEXDJGNURSJOF-UHFFFAOYSA-N

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate likely follows regioselective pyrazole formation strategies observed in analogous compounds. A common approach involves:

  • Cyclocondensation: Reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. For example, ethyl 4,4-difluoroacetoacetate may react with methylhydrazine under acidic conditions to form the pyrazole ring.

  • Fluorination: Post-cyclization fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the 4-position .

  • Esterification: Introduction of the ethyl ester group via acid-catalyzed ester exchange or direct carboxylation .

Optimization Strategies

Key parameters for optimizing yield and purity include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and regioselectivity .

  • Catalysis: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, while base catalysts (e.g., K₂CO₃) facilitate esterification .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures isolates the pure product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclocondensationEthyl 4,4-difluoroacetoacetate, methylhydrazine, HCl, reflux65–72
FluorinationSelectfluor®, CH₃CN, 60°C58–63
EsterificationEthanol, H₂SO₄, reflux85–90

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for this compound are scarce, analogous fluoropyrazoles exhibit:

  • Melting Point: 45–50°C (predicted via ChemAxon tools).

  • Boiling Point: ~280°C (estimated using group contribution methods).

  • Solubility: Moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and low water solubility (<1 g/L at 25°C).

Spectroscopic Profiles

  • ¹H NMR: Expected signals include δ 1.33 (t, 3H, CH₂CH₃), δ 3.91 (s, 3H, N-CH₃), δ 4.27 (q, 2H, OCH₂), and δ 7.25 (s, 1H, pyrazole-H) .

  • ¹³C NMR: Peaks at δ 14.1 (CH₂CH₃), δ 38.5 (N-CH₃), δ 61.2 (OCH₂), δ 160.5 (C=O), and δ 145–150 (pyrazole-C-F) .

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch).

Applications in Pharmaceutical and Agrochemical Research

Anticancer Agents

Fluoropyrazoles are explored as androgen receptor antagonists for prostate cancer therapy. Compound 10e from Guo et al. (2016), a 3-(4-fluorophenyl)-1H-pyrazole derivative, demonstrated potent antiproliferative activity (IC₅₀ = 18 μM) against LNCaP cells and downregulated prostate-specific antigen (PSA) by 46% . Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate could serve as a precursor for similar bioactive molecules.

Fungicide Development

Analogous compounds like Bixafen® and Fluxapyroxad® (SDHI fungicides) highlight the role of fluorinated pyrazoles in agrochemistry. The fluorine atom enhances lipophilicity and target-binding affinity, making ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate a candidate for fungicide intermediate synthesis.

Future Perspectives and Research Directions

  • Synthetic Methodology: Developing one-pot synthesis routes to reduce purification steps and improve scalability.

  • Biological Screening: Evaluating in vitro and in vivo activity against cancer cell lines and fungal pathogens.

  • Structure-Activity Relationships (SAR): Modifying the ester group or fluorine position to optimize pharmacokinetic properties.

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